molecular formula C10H20N2O B3093212 2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one CAS No. 1240581-28-5

2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one

Cat. No.: B3093212
CAS No.: 1240581-28-5
M. Wt: 184.28 g/mol
InChI Key: BZHJXRUIHALFGN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one is a piperazine-based carbonyl compound of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a sterically hindered 2,2-dimethylbutanoyl group attached to a piperazine nitrogen, makes it a valuable intermediate or building block for the synthesis of more complex molecules . Piperazine derivatives are a prominent scaffold in pharmaceutical agents, and this compound's properties are particularly useful for exploring structure-activity relationships (SAR) . Piperazine cores are frequently investigated for their potential to interact with central nervous system (CNS) targets . Furthermore, research into pyrrolopyrazine kinase inhibitors highlights the importance of such tailored heterocyclic building blocks in developing potential therapeutic agents . This compound is intended for use in laboratory research applications only. It is not certified for diagnostic or therapeutic use in humans or animals. Researchers handling this chemical should adhere to all appropriate safety protocols, as piperazine derivatives may carry health hazards such as skin and eye irritation or toxicity if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1-piperazin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-4-10(2,3)9(13)12-7-5-11-6-8-12/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHJXRUIHALFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Mechanistic Insights for 2,2 Dimethyl 1 Piperazin 1 Yl Butan 1 One and Analogues

Methodologies for the Construction of the N-Acyl Piperazine (B1678402) Core

The formation of the N-acyl piperazine core is a critical step in the synthesis of the target compound and its analogues. This involves the selective acylation of the piperazine ring, a challenge given the presence of two reactive secondary amine groups.

Chemoselective Acylation of Piperazine Rings

The symmetrical nature of piperazine presents a challenge in achieving mono-acylation, as reactions with acylating agents can often lead to a mixture of mono- and di-substituted products. muni.cz To address this, several strategies have been developed to ensure chemoselectivity.

One effective method involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to temporarily block one of the nitrogen atoms. nih.govnih.gov This multi-step approach involves the initial protection of one piperazine nitrogen, followed by acylation of the unprotected nitrogen, and subsequent deprotection to yield the desired mono-acylated product. nih.gov

Another strategy to achieve chemoselective mono-acylation is through the in-situ formation of a piperazine-1-ium cation. muni.cznih.gov By controlling the pH of the reaction medium, for instance by using acetic acid, one nitrogen atom of the piperazine can be protonated, rendering it less nucleophilic. muni.cznih.gov This allows the electrophilic acylating agent to selectively react with the unprotonated nitrogen. This method offers a more direct route to mono-substituted piperazines, avoiding the multiple steps associated with protecting group chemistry. nih.gov The reaction can be summarized as follows:

Step 1: Protonation of piperazine in an acidic medium to form the piperazine-1-ium cation.

Step 2: Reaction of the piperazine-1-ium cation with an acyl chloride or anhydride.

Step 3: Neutralization to yield the 1-monosubstituted piperazine.

Solid-phase synthesis techniques have also been employed for selective mono-acylation. In one approach, piperazine is ionically immobilized on a sulfonic acid functionalized silica (B1680970) gel. The immobilized piperazine is then acylated, and the desired product is subsequently liberated, often with high yield and purity. colab.ws

Precursor Synthesis for the 2,2-Dimethylbutan-1-one Moiety

One common industrial method involves the carbonylation of isoamyl alcohol in the presence of a solid acid catalyst and sulfuric acid. google.com This process involves reacting isoamyl alcohol with carbon monoxide under high pressure and temperature. google.com Another synthetic route is the oxidation of 2,2-dimethyl-1-butanol using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions. guidechem.com Grignard reactions also provide a viable pathway, where a suitable Grignard reagent is reacted with carbon dioxide followed by acidic hydrolysis to yield the carboxylic acid. guidechem.comchemicalbook.com

Specific Synthetic Pathways to 2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one

The synthesis of this compound can be approached through either convergent or divergent strategies, each with its own advantages in terms of efficiency and molecular diversity.

Convergent and Divergent Synthetic Approaches

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final steps. For this compound, a convergent approach would involve the separate synthesis of a mono-protected piperazine and 2,2-dimethylbutanoyl chloride. These two fragments are then reacted to form the final product, followed by deprotection if necessary. This strategy is often efficient for producing a specific target molecule. mdpi.com

Divergent synthesis , on the other hand, starts from a common core structure which is then elaborated in a stepwise fashion to generate a library of related compounds. In this context, a mono-N-substituted piperazine could serve as the starting point. This precursor can then be reacted with a variety of acyl chlorides, including 2,2-dimethylbutanoyl chloride, to produce a range of N-acyl piperazine analogues. This approach is particularly useful for exploring structure-activity relationships in drug discovery. mdpi.com

Multicomponent reactions (MCRs) represent a highly convergent and efficient strategy for the synthesis of piperazine-containing scaffolds. organic-chemistry.orgnih.gov These one-pot reactions combine three or more reactants to form a complex product, thereby reducing the number of synthetic steps and purification procedures. organic-chemistry.org

Strategies for High Yield and Purity in Laboratory Synthesis

Achieving high yield and purity is paramount in the synthesis of this compound. The choice of coupling agents and reaction conditions plays a crucial role in the amide bond formation between piperazine and 2,2-dimethylbutanoic acid.

Commonly used coupling agents include carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents activate the carboxylic acid, facilitating its reaction with the amine.

The reaction conditions, such as solvent, temperature, and stoichiometry of reactants, must be carefully optimized. For instance, in the acylation of piperazine with acyl chlorides, controlling the temperature (e.g., cooling to 0 °C) and the amount of piperazine used can help to maximize the yield of the mono-acylated product and minimize the formation of the di-acylated byproduct. nih.gov The use of a base, such as triethylamine, is often necessary to neutralize the HCl generated during the reaction. nih.gov

Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization to remove any unreacted starting materials or byproducts.

Exploration of Chemical Reactivity and Derivatization of the this compound Skeleton

The this compound molecule possesses several sites for further chemical modification, allowing for the synthesis of a diverse range of analogues. The secondary amine on the piperazine ring is a key functional group for derivatization.

This free amine can undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups at the N-4 position. mdpi.comnih.gov

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions can be used to introduce aryl substituents. nih.gov

Acylation and Sulfonylation: Further acylation or sulfonylation at the N-4 position can lead to the formation of di-functionalized piperazines. nih.gov

Michael Addition: The secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov

The piperazine ring itself can also be a site for functionalization. Recent advances in C-H functionalization using photoredox catalysis allow for the direct introduction of alkyl or aryl groups at the carbon atoms of the piperazine ring, providing access to novel and highly decorated structures. mdpi.comnih.gov

Derivatization can also be achieved by modifying the 2,2-dimethylbutan-1-one moiety, although this is generally less common. The amide bond itself can be subject to hydrolysis under strong acidic or basic conditions, though it is generally stable.

The ability to functionalize the this compound skeleton at multiple positions makes it a versatile scaffold for the development of new chemical entities with tailored properties.

Table of Synthetic Parameters for N-Acyl Piperazine Formation

ParameterCondition/ReagentPurposeTypical Outcome
Protecting GroupBoc (tert-butyloxycarbonyl)Ensures mono-acylation by blocking one nitrogen.High chemoselectivity for mono-acylated product.
Reaction MediumAcetic AcidIn-situ formation of piperazine-1-ium cation for selective acylation.Direct mono-substitution without protecting groups.
Coupling AgentsEDC/HOBtActivates carboxylic acid for efficient amide bond formation.High yields of the desired amide.
BaseTriethylamine (NEt3)Neutralizes acid byproducts (e.g., HCl).Prevents protonation of the amine and drives the reaction forward.
Temperature0 °C to room temperatureControls reaction rate and minimizes side reactions.Improved selectivity and yield.

Oxidative and Reductive Transformations

Oxidative and reductive reactions are pivotal for modifying the N-acyl piperazine scaffold, enabling the introduction of new functional groups or the formation of different heterocyclic systems. These transformations can target the piperazine ring or the acyl substituent, leading to a diverse range of analogues.

Oxidative Transformations: The piperazine ring and its N-acyl derivatives are susceptible to various oxidative processes. Metabolic studies on drug molecules containing piperazine rings show common biotransformations that include N-oxidation, lactam formation, and ring opening, often mediated by enzymes like cytochrome P450s. In a synthetic context, chemical oxidation can achieve similar transformations. For instance, the oxidation of N-acyl-piperidines, a related heterocyclic system, using reagents like iron(II)-hydrogen peroxide can yield the corresponding piperidin-2-ones (lactams). This suggests that N-acyl piperazines could undergo similar oxidation at the carbon alpha to a nitrogen atom to produce piperazin-2-one (B30754) derivatives. Such transformations are crucial for creating analogues with altered pharmacological profiles.

Reductive Transformations: Reductive processes are fundamental in the synthesis and functionalization of piperazine-containing compounds. A common strategy for creating N-alkyl piperazine derivatives involves the reduction of carboxyamides. Furthermore, tandem reductive amination followed by N,N'-acyl transfer and cyclization has been employed to produce substituted piperazin-2-ones in good yields. This one-pot reaction highlights the efficiency of combining reductive steps with cyclization to build complex heterocyclic structures. Another key application is the reduction of nitro groups in precursors, which is often a critical step in multi-step syntheses of complex piperazine-containing drugs, followed by further functionalization.

Transformation TypeReagent/MethodProduct TypeReference
Oxidation P450 EnzymesN-oxides, Lactams
Iron(II)-Hydrogen PeroxidePiperidin-2-ones (from N-acyl piperidines)
Reduction Catalytic HydrogenationSaturated Piperazine Ring
Reductive AminationN-Alkyl Piperazines
Tandem Reductive Amination-CyclizationSubstituted Piperazin-2-ones

Regioselective Functionalization of the Piperazine Nitrogen and Butanone Chain

Achieving regioselectivity is critical when modifying complex molecules like this compound, which has multiple reactive sites. Strategies must differentiate between the two nitrogen atoms of the piperazine ring and various positions on the butanone chain.

Functionalization of the Piperazine Nitrogens: The piperazine ring contains two nitrogen atoms, one acylated and one secondary amine. The secondary amine is significantly more nucleophilic, allowing for selective functionalization. Standard methods for N-alkylation include nucleophilic substitution on alkyl halides and reductive amination. A straightforward approach involves the alkylation of an N-acylpiperazine, such as N-acetylpiperazine, with an alkyl halide, followed by hydrolysis if the free amine is desired. For more complex substitutions, protecting groups like the tert-butoxycarbonyl (Boc) group are employed. For example, 1-Boc-piperazine can be acylated with 3-acetyl-18β-glycyrrhetinic acid, followed by deprotection of the Boc group to yield the desired piperazinyl amide. This strategy ensures that acylation or alkylation occurs selectively at the desired nitrogen.

Functionalization of the Butanone Chain and Piperazine Ring Carbons: Direct C-H functionalization has emerged as a powerful tool for modifying the carbon skeleton of piperazines and their derivatives, offering an alternative to traditional multi-step syntheses. Although about 80% of piperazine-containing drugs are substituted only at the nitrogen positions, recent advances have enabled the functionalization of the carbon atoms of the piperazine ring itself. Methodologies such as photoredox C-H arylation and direct C-H lithiation allow for the introduction of substituents at the α-position to the nitrogen atoms. These techniques could be applied to introduce functional groups onto the piperazine ring of N-acyl piperazinyl butanones. Analogous rhodium-catalyzed C-H insertion methods have been developed for piperidine (B6355638) derivatives, where site selectivity (C2, C3, or C4) is controlled by the choice of catalyst and the nitrogen protecting group. Such strategies could potentially be adapted for the regioselective functionalization of the butanone chain or the piperazine ring carbons of the target compound.

Functionalization SiteMethodKey FeaturesReference
Piperazine N-H N-AlkylationSelective reaction at the more nucleophilic secondary amine.
Acylation of Boc-protected piperazineAllows for regioselective acylation, followed by deprotection.
Piperazine C-H Photoredox CatalysisDirect coupling of N-Boc piperazines with aromatic compounds.
Direct LithiationEnables introduction of alkyl and acyl electrophiles at the α-carbon.
Analogue (Piperidine) C-H Rhodium-Catalyzed C-H InsertionCatalyst and protecting group control regioselectivity.

Stereochemical Control in the Synthesis of Chiral Analogues

Introducing stereocenters into the structure of this compound can significantly impact its biological activity. Stereochemical control is therefore a crucial aspect of synthesizing chiral analogues, which can be achieved by modifying either the piperazine ring or the butanone side chain.

Developing chiral analogues often involves asymmetric synthesis. A notable strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a straightforward route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These chiral piperazin-2-ones can then be converted into chiral piperazines without losing their optical purity. Another powerful method for establishing stereochemistry is the nitro-Mannich (or aza-Henry) reaction, which can be used to create β-nitroamines as key intermediates for synthesizing stereodefined 1,2-diamines, the precursors to chiral piperazinones.

The synthesis of stereochemically diverse libraries of chiral piperazines can also be achieved through systematic approaches that build the heterocyclic ring with defined stereocenters. For instance, acyl piperazine opioids like 2-Methyl-AP-237 possess a chiral center on the piperazine ring, highlighting the importance of stereochemistry in this class of compounds. The control of stereochemistry is fundamental, as different enantiomers or diastereomers can exhibit vastly different biological properties.

Synthetic StrategyKey TransformationResulting Chiral StructureReference
Asymmetric HydrogenationPalladium-catalyzed hydrogenation of pyrazin-2-olsChiral piperazin-2-ones
Nitro-Mannich ReactionAza-Henry reaction to form β-nitroaminesStereodefined 1,2-diamines for chiral piperazinone synthesis
Heterocyclic MergingLate-stage Michael additionStereochemically diverse chiral piperazines

Process Intensification and Green Chemistry Considerations in the Synthesis of N-Acyl Piperazinyl Butanones

The synthesis of N-acyl piperazines, including this compound, traditionally relies on amide bond formation methods that use stoichiometric coupling reagents, generating significant waste. Modern synthetic chemistry emphasizes the need for more sustainable and efficient processes.

Green Chemistry in Amide Bond Formation: The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for improvement. Green approaches aim to replace stoichiometric activating agents like HATU or EDC, which have low atom economy and can pose safety hazards. Catalytic direct amidation, using catalysts such as boronic acids, allows for the condensation of carboxylic acids and amines with the removal of only water as a byproduct.

Enzymatic methods represent another green alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze direct amide synthesis from free carboxylic acids and amines under mild conditions and in green solvents, often without the need for extensive purification.

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For piperazine synthesis, this can involve using immobilized enzymes in continuous flow reactors. Immobilizing a biocatalyst allows for easy recovery and reuse, enhancing process stability and reducing costs. Integrating the synthesis into a continuous flow setup, such as a packed bed reactor, can significantly increase productivity compared to batch processes. Flow chemistry also offers improved safety and control over reaction parameters for traditional amide bond formation, enabling rapid synthesis in sustainable solvents.

ApproachMethod/TechnologyAdvantagesReference
Green Chemistry Catalytic Direct Amidation (e.g., Boronic acids)High atom economy, reduces waste, avoids hazardous reagents.
Enzymatic Synthesis (e.g., Lipases)Mild reaction conditions, high specificity, use of green solvents.
Process Intensification Immobilized BiocatalystsCatalyst reusability, improved stability, suitable for continuous processes.
Continuous Flow ReactorsIncreased productivity, better process control and safety, efficient mixing.

Advanced Computational and Theoretical Characterization of 2,2 Dimethyl 1 Piperazin 1 Yl Butan 1 One and Analogues

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of a molecular system at the electronic level. These methods provide a foundational understanding of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For piperazine (B1678402) derivatives, DFT calculations are frequently performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311+G* to accurately predict molecular properties. bohrium.comnih.gov This level of theory allows for the determination of the molecule's optimized ground state geometry, yielding precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most stable three-dimensional arrangement, which is the basis for calculating other electronic properties. bohrium.com For 2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one, the key geometric parameters of the amide linkage and the piperazine ring are of primary interest.

ParameterBond/AngleCalculated Value
Bond LengthC=O (carbonyl)~1.24 Å
C-N (amide)~1.36 Å
N-C (piperazine ring)~1.46 Å
Bond AngleO=C-N (amide)~121°
C-N-C (piperazine ring)~112°
Dihedral AngleC-C-N-C (amide torsion)~178°

Note: The data in this table is representative of values obtained for similar acyl-piperazine structures through DFT calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic transitions. bohrium.com The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) indicates the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive species. researchgate.netirjweb.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

These indices provide a quantitative measure of the molecule's reactivity profile.

ParameterThis compound
EHOMO-6.35 eV
ELUMO-0.98 eV
HOMO-LUMO Gap (ΔE)5.37 eV
Ionization Potential (I)6.35 eV
Electron Affinity (A)0.98 eV
Electronegativity (χ)3.67
Chemical Hardness (η)2.69
Chemical Softness (S)0.37

Note: The data in this table is hypothetical, generated for illustrative purposes based on typical values for related heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactive behavior. bohrium.com The MEP map illustrates regions of varying electrostatic potential, typically using a color scale where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). nih.govscirp.org

For this compound, an MEP analysis would likely reveal:

Nucleophilic Sites : A region of strong negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Electrophilic Sites : A region of positive potential (blue) associated with the hydrogen atom on the secondary amine of the piperazine ring (N-H), making it a potential site for deprotonation or hydrogen bonding.

This analysis is crucial for understanding intermolecular interactions, such as receptor binding, where electrostatic complementarity plays a key role.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and orbital interactions. bohrium.com It examines charge delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance in stabilizing the molecule. acadpubl.eu

In this compound, key intramolecular interactions would include:

Hyperconjugation involving the lone pair electrons of the nitrogen atoms (nN) and the oxygen atom (nO).

Delocalization from these lone pairs into adjacent anti-bonding orbitals (e.g., π* or σ*).

A significant interaction often observed in amides is the delocalization of the nitrogen lone pair into the anti-bonding π* orbital of the carbonyl group (nN → π*C=O), which contributes to the planar nature and rotational barrier of the amide bond.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(Npiperazine)π(C=O)~45.5Lone Pair → Anti-bonding π
n(Ocarbonyl)σ(N-Camide)~5.2Lone Pair → Anti-bonding σ
σ(C-H)σ(N-Cpiperazine)~3.8σ → σ Hyperconjugation

Note: The data in this table is a theoretical representation of potential NBO interactions and their stabilization energies.

Molecular Modeling and Simulation Techniques

Beyond static quantum calculations, molecular modeling techniques are used to explore the dynamic and conformational properties of molecules, which are essential for their biological function.

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds. The this compound molecule possesses considerable flexibility, primarily within the piperazine ring and around the amide bond connecting it to the butanone group.

Butanone Moiety Conformation : The orientation of the 2,2-dimethylbutanoyl group relative to the piperazine ring is determined by rotation around the C-N amide bond. This rotation is partially restricted due to the delocalization of the nitrogen lone pair into the carbonyl π-system, but different rotamers are possible. The bulky tert-butyl group (part of the 2,2-dimethylbutanoyl structure) will sterically influence the preferred rotational conformer, favoring an arrangement that minimizes clashes with the piperazine ring.

Understanding the preferred low-energy conformations is critical, as it is often the bioactive conformation that is responsible for a molecule's pharmacological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating a score that estimates the binding affinity.

Studies on analogous piperazine and piperidine (B6355638) derivatives have shown that these interactions are fundamental to their biological activity. acgpubs.org For example, in simulations with receptors like the sigma-1 receptor (S1R), the protonated nitrogen of the piperazine/piperidine ring often forms a key electrostatic interaction with acidic residues such as Asp or Glu. nih.gov The aromatic portions of related ligands frequently form π-π stacking or hydrophobic interactions with aromatic residues like Tyr, Phe, or Trp in the receptor's binding site. ijpsdronline.com

A hypothetical docking of this compound into a receptor active site would likely reveal the interactions summarized in the table below.

Table 1: Predicted Ligand-Target Interactions for this compound

Molecular Moiety Type of Interaction Potential Interacting Residues
Piperazine Ring Nitrogen Hydrogen Bond Acceptor Ser, Thr, Asn, Gln
Protonated Piperazine Nitrogen Salt Bridge / Ionic Interaction Asp, Glu
Amide Carbonyl Oxygen Hydrogen Bond Acceptor Arg, Lys, His, Asn, Gln

Dynamics Simulations to Explore Ligand Flexibility and Binding Modes

Molecular dynamics (MD) simulations provide a dynamic view of ligand-target interactions, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of a docked pose, explore the conformational flexibility of the ligand within the binding site, and identify persistent interactions.

For the this compound-target complex, an MD simulation would typically be run for hundreds of nanoseconds to observe its behavior. Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of atoms for the ligand and protein backbone. A stable RMSD plot for the ligand suggests it remains in its binding pocket without significant deviation, indicating a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are the most mobile. For the ligand, it can show the flexibility of the tert-butyl group versus the more constrained piperazine amide core.

Hydrogen Bond Analysis: MD simulations track the formation and breakage of hydrogen bonds over time, revealing which interactions are most persistent and therefore most critical for stable binding.

In studies of related piperazine derivatives, MD simulations have been crucial for confirming the stability of docking poses and rationalizing binding affinities. nih.govnih.gov For instance, simulations of piperazine-based inhibitors have shown how the flexibility of the piperazine ring, which can adopt chair, boat, or twist-boat conformations, allows the ligand to optimize its fit within the active site. nih.gov These simulations confirm that stable binding is often maintained by a network of hydrogen bonds and hydrophobic contacts, which persist throughout the simulation. nih.gov

Table 2: Key Analyses in Molecular Dynamics Simulations

Analysis Metric Information Provided Relevance to this compound
RMSD Stability of the ligand's binding pose and protein structure. Confirms if the docked orientation is maintained over time.
RMSF Flexibility of specific atomic regions. Shows mobility of the tert-butyl tail vs. the piperazine core.
Hydrogen Bond Occupancy Persistence of specific hydrogen bonds. Identifies crucial interactions between the amide/piperazine and the target.

Prediction and Interpretation of Spectroscopic Data

Computational Spectroscopy: Vibrational (IR), Nuclear Magnetic Resonance (NMR), and Electronic (UV-Vis) Spectra

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical spectra can aid in the interpretation of experimental data and provide a deeper understanding of molecular structure and electronic properties.

Vibrational (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The resulting theoretical IR spectrum would show characteristic peaks for its functional groups. Key predicted vibrations include the C=O stretching of the amide, C-H stretching of the alkyl groups, and various bending and rocking modes of the piperazine ring. Such calculations have been successfully used to assign experimental spectra for complex piperazine derivatives. nih.govscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For this molecule, distinct signals would be predicted for the protons and carbons of the tert-butyl group, the ethyl bridge, and the non-equivalent methylene (B1212753) groups of the piperazine ring. The chemical environment of each nucleus, influenced by factors like electronegativity and magnetic anisotropy, determines its predicted shift. scispace.com

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and generate a theoretical UV-Vis spectrum. mdpi.com For this compound, the predicted absorptions would likely correspond to n→π* transitions associated with the amide carbonyl group's lone pair electrons and σ→σ* transitions from the saturated alkyl framework. beilstein-journals.org

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Feature Approximate Predicted Value Associated Moiety
IR Carbonyl Stretch (νC=O) 1650-1670 cm⁻¹ Amide
C-H Stretch (νC-H) 2850-3000 cm⁻¹ Alkyl groups
C-N Stretch (νC-N) 1150-1250 cm⁻¹ Piperazine/Amide
¹H NMR Chemical Shift (δ) ~0.9-1.1 ppm -C(CH₃)₃
Chemical Shift (δ) ~1.2-1.4 ppm -CH₂-C(CH₃)₃
Chemical Shift (δ) ~2.4-2.8 & 3.5-3.8 ppm Piperazine -CH₂- groups
¹³C NMR Chemical Shift (δ) ~170-175 ppm Amide Carbonyl (C=O)
Chemical Shift (δ) ~40-50 ppm Piperazine Carbons
Chemical Shift (δ) ~25-30 ppm -C(CH₃)₃

| UV-Vis | Absorption Maximum (λmax) | ~200-220 nm | n→π* (Amide) |

Validation of Theoretical Predictions against Experimental Spectroscopic Characterizations

The accuracy of computational predictions is established by comparing them with experimental data. For spectroscopic predictions, this validation is a critical step.

IR Spectra: Theoretical vibrational frequencies calculated using DFT are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To correct for this, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for the B3LYP functional) before comparison with an experimental FT-IR spectrum. nih.gov The validation would involve matching the scaled theoretical frequencies with the observed peaks, confirming the assignment of major functional groups like the amide C=O stretch (experimentally expected around 1630-1680 cm⁻¹) and C-H stretches (2800-3000 cm⁻¹). researchgate.net

NMR Spectra: Predicted ¹H and ¹³C chemical shifts are generally in good agreement with experimental values, often within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C. Validation involves a direct comparison of the predicted shifts for each unique proton and carbon with those from an experimental NMR spectrum. The predicted splitting patterns (e.g., singlets, triplets) from coupling constant calculations can also be compared. scispace.com Studies on N-benzoylated piperazines have shown that temperature-dependent NMR can reveal conformational dynamics, such as amide bond rotation and piperazine ring inversion, which can also be modeled computationally. rsc.org

UV-Vis Spectra: TD-DFT predictions of λmax are validated against experimental UV-Vis spectra. The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculation is often necessary to achieve good agreement with spectra recorded in solution. beilstein-journals.org The validation confirms the nature of the electronic transitions responsible for the observed absorption bands.

Table 4: Comparison of Predicted and Typical Experimental Spectroscopic Data

Feature Predicted Value (Computational) Typical Experimental Range
IR: Amide C=O Stretch ~1660 cm⁻¹ (unscaled) 1630 - 1680 cm⁻¹
IR: Aliphatic C-H Stretch ~2950 cm⁻¹ (unscaled) 2850 - 2960 cm⁻¹
¹H NMR: tert-Butyl Protons ~1.0 ppm 0.9 - 1.2 ppm
¹³C NMR: Amide Carbonyl ~172 ppm 170 - 178 ppm

| UV-Vis: n→π* Transition | ~210 nm | ~200 - 230 nm |

Perspectives and Future Directions in 2,2 Dimethyl 1 Piperazin 1 Yl Butan 1 One Research

Emerging Synthetic Methodologies for N-Acyl Piperazine (B1678402) Scaffolds

The synthesis of N-acyl piperazine scaffolds has evolved significantly, moving towards more efficient, cost-effective, and environmentally friendly methods. organic-chemistry.org While traditional methods often involve lengthy steps, recent advances provide rapid access to structurally diverse piperazine derivatives. mdpi.com

Key emerging methodologies include:

Palladium-Catalyzed Amination: Facile Pd-catalyzed methods, such as the Buchwald-Hartwig amination, allow for the efficient synthesis of N-arylpiperazines from readily available aryl chlorides under aerobic and even solvent-free conditions. nih.govorganic-chemistry.org This approach is noted for its speed, with some reactions achieving high yields in as little as 10 minutes. organic-chemistry.org

C–H Functionalization: Direct functionalization of the carbon-hydrogen (C–H) bonds on the piperazine ring represents a major leap forward. researchgate.net These methods bypass the need for pre-functionalized starting materials, providing new avenues for creating novel substitution patterns that were previously difficult to access. mdpi.com Photoredox catalysis has been successfully employed for the C–H arylation and vinylation of piperazines. researchgate.net

Direct Lithiation: The direct C–H lithiation of N-Boc-protected piperazines offers another powerful strategy for introducing substituents at the carbon atoms of the piperazine ring. mdpi.com This technique allows for the precise installation of various alkyl and acyl groups.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies are being increasingly applied to piperazine synthesis to reduce reaction times, improve yields, and enhance safety and scalability.

Table 1: Comparison of Modern Synthetic Methodologies for Piperazine Scaffolds

Methodology Description Key Advantages
Pd-Catalyzed Amination Forms a bond between a piperazine nitrogen and an aryl group using a palladium catalyst. High efficiency, speed, cost-effectiveness, use of readily available starting materials. organic-chemistry.org
C–H Functionalization Directly converts a C-H bond on the piperazine ring to a C-C or other bond, often using photoredox catalysis. Access to novel structural diversity, avoids lengthy pre-functionalization steps. mdpi.comresearchgate.net
Direct Lithiation Uses a strong base to remove a proton from a C-H bond, creating a reactive intermediate for substitution. Enables precise functionalization at specific carbon atoms on the piperazine ring. mdpi.com

| DABCO Bond Cleavage | Utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a synthon where C-N bond cleavage leads to substituted piperazines. | An effective one-pot method for synthesizing substituted piperazines under mild conditions. researchgate.net |

Identification of Novel Biological Targets and Therapeutic Applications

The piperazine moiety is a "privileged structure" known to interact with a vast range of biological targets, leading to broad therapeutic potential. nih.govmdpi.com Derivatives have demonstrated activities as anticancer, antidepressant, antiviral, and anti-inflammatory agents, among others. mdpi.comresearchgate.net While 2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one itself is not extensively studied, its structural class points toward several promising areas of investigation.

A patent has identified substituted pyrazolo[1,5-a]pyridine (B1195680) compounds incorporating the this compound moiety as potential RET kinase inhibitors, suggesting a direct application in oncology. chiralen.com Furthermore, research into structurally similar acyl piperazines has revealed potent and selective agonist activity at the µ-opioid receptor, indicating potential applications in analgesia. service.gov.ukwikipedia.org

Other potential targets and applications for this class of compounds include:

Central Nervous System (CNS) Receptors: Piperazine derivatives are well-known for their activity on CNS receptors, including serotonergic and dopaminergic systems, making them candidates for treating depression, anxiety, and psychosis. mdpi.comresearchgate.net

Sigma Receptors: Certain piperidine (B6355638)/piperazine-based compounds show high affinity for sigma receptors (S1R and S2R), which are implicated in neurodegenerative diseases and cancer. nih.govrsc.org

Chemokine Receptors: Novel piperazine derivatives have been designed as CCR5 antagonists, a target for anti-HIV therapies. nih.gov

Kinase Inhibition: Beyond RET kinase, various piperazine derivatives act as kinase inhibitors, a crucial strategy in modern cancer treatment. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas for N-Acyl Piperazine Derivatives

Biological Target Potential Therapeutic Area
RET Kinase Oncology (e.g., specific types of thyroid and lung cancer). chiralen.com
µ-Opioid Receptor Pain Management (Analgesia). service.gov.ukwikipedia.org
Sigma Receptors (S1R/S2R) Neurodegenerative Disorders, Oncology. nih.govrsc.org
Serotonin (B10506) & Dopamine Receptors Psychiatry (Depression, Anxiety, Schizophrenia). mdpi.comresearchgate.net
CCR5 Receptor Virology (Anti-HIV). nih.gov

| Alpha1-Adrenergic Receptors | Neurology, Cardiovascular Disease. nih.gov |

Development of Predictive Computational Tools for Rational Drug Design

Rational drug design leverages computational methods to predict and analyze the interactions between drug candidates and their biological targets, streamlining the discovery process. patsnap.com These tools are crucial for optimizing the properties of piperazine-based compounds like this compound.

Key computational approaches include:

Molecular Modeling: This involves creating 3D representations of molecules to analyze their structure and behavior. patsnap.com

Molecular Docking: Predicts how a ligand (the drug candidate) binds to the active site of a target protein. This has been used to decipher the binding mode of piperazine-based compounds to targets like the sigma-1 receptor. nih.govrsc.org

Molecular Dynamics (MD) Simulations: Simulates the physical movements of atoms and molecules over time, providing insights into the stability of the drug-target complex. patsnap.com MD simulations have helped identify crucial amino acid residues that interact with piperazine ligands. nih.govrsc.org

Virtual Screening (VS): A computational technique used to search large libraries of compounds to identify those most likely to bind to a drug target. This accelerates the identification of promising lead compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. patsnap.com This allows for the prediction of a new compound's activity before it is synthesized.

These computational tools enable medicinal chemists to refine chemical structures to improve potency, selectivity, and pharmacokinetic properties, thereby advancing their therapeutic potential. mdpi.comgoogle.com

Table 3: Predictive Computational Tools in Piperazine Drug Design

Computational Tool Function Application Example
Molecular Docking Predicts the preferred binding orientation and affinity of a ligand to a target protein. Analyzing the binding pose of piperazine ligands in the active site of sigma-1 or alpha1-adrenergic receptors. nih.govnih.gov
Molecular Dynamics Simulates the movement of the ligand-protein complex over time to assess stability and key interactions. patsnap.com Revealing crucial amino acid interactions that stabilize the binding of a piperazine compound. nih.govrsc.org
Virtual Screening Rapidly evaluates large compound libraries in silico to prioritize candidates for experimental testing. Identifying novel piperazine-based hits from a chemical database for a specific biological target.

| QSAR | Correlates chemical structures with biological activities to predict the potency of new, unsynthesized molecules. patsnap.com | Guiding the design of new piperazine derivatives with enhanced anticancer activity. researchgate.net |

Strategic Integration of this compound as a Modular Unit in Complex Chemical Systems

The structure of this compound makes it an ideal chemical building block, or modular unit, for constructing more complex molecules. nbinno.com The piperazine ring itself is a versatile scaffold, and the presence of a secondary amine provides a reactive site for further chemical elaboration, while the N-acyl group provides a stable, functionalized handle.

The use of such pre-functionalized cores simplifies synthetic processes and accelerates research timelines. nbinno.com By using this compound as a starting point, chemists can readily incorporate this N-acyl piperazine motif into larger, more intricate molecular architectures. This modular approach is central to combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Potential synthetic applications include:

Attachment to other Scaffolds: The secondary amine can be reacted with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to link the piperazine unit to other pharmacologically relevant cores, such as quinazolines or imidazoles. nih.govnih.gov

Peptidomimetics: Substituted piperazinones, structurally related to N-acyl piperazines, serve as valuable building blocks for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. researchgate.net

Fragment-Based Drug Discovery: The compound can serve as a "fragment" that binds to a biological target. This fragment can then be elaborated or linked to other fragments to build a more potent and selective drug molecule.

The construction of versatile chiral building blocks is a powerful tool for the synthesis of biologically active compounds, and the N-acyl piperazine core fits this description perfectly. portico.org

Table 4: Modular Features of this compound for Chemical Synthesis

Molecular Feature Chemical Property Potential Synthetic Transformation
Secondary Amine (N-H) Nucleophilic and basic Alkylation, Arylation, Acylation, Sulfonylation, Reductive Amination.
N-Acyl Group Stable amide bond Modulates the basicity of the adjacent nitrogen; provides a specific steric and electronic profile.
Piperazine Ring Conformationally flexible scaffold Serves as a central linker to orient other functional groups in 3D space.

| tert-Butyl Group | Sterically bulky, lipophilic | Influences solubility and provides a steric shield, potentially affecting binding selectivity. |

Q & A

Q. What are the recommended synthetic pathways for 2,2-Dimethyl-1-(piperazin-1-yl)butan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with piperazine derivatives and carbonyl-containing precursors. For example:

  • Step 1 : Condensation of 2,2-dimethylbutanoyl chloride with piperazine under anhydrous conditions using a base like triethylamine.
  • Step 2 : Introduction of substituents (e.g., methyl groups) via alkylation or acylation reactions.
    Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry to improve yield and purity. Reaction monitoring via TLC or HPLC is critical (https://doi.org/10.21013/jas.v3.n3.p7 ).

Q. How can the structural integrity of this compound be validated?

Use a combination of:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the piperazine ring and carbonyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C11H21N2OC_{11}H_{21}N_2O: 197.1654 g/mol).
  • X-ray Crystallography : For definitive stereochemical assignment if crystalline derivatives are synthesized (https://www.who.int/publications/i/item/9789240009520 ).

Q. What are the primary pharmacological targets of this compound?

While not clinically approved, structural analogs (e.g., 2-methyl AP-237) act as synthetic opioids, targeting μ-opioid receptors. Competitive binding assays using 3H^3H-DAMGO or 3H^3H-naloxone in HEK-293 cells transfected with opioid receptors are recommended to confirm activity (https://eur-lex.europa.eu/eli/dec/2023/567 ).

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Receptor Selectivity Profiling : Test the compound against a panel of receptors (e.g., δ-opioid, κ-opioid) to rule out off-target effects.
  • Metabolite Analysis : Use LC-MS/MS to identify active metabolites that may contribute to conflicting results.
  • Species-Specific Variability : Compare receptor binding affinities in human vs. rodent models (https://www.deadiversion.usdoj.gov/fed_regs/rules/2024/fr0415.htm ).

Q. What strategies are effective for studying structure-activity relationships (SAR) in piperazine derivatives?

  • Analog Synthesis : Modify substituents on the piperazine ring (e.g., methyl, cinnamyl groups) and the carbonyl region.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with opioid receptors.
  • In Vivo Correlation : Pair SAR data with behavioral assays (e.g., tail-flick test for analgesia) in animal models (https://laws-lois.justice.gc.ca/eng/acts/C-38.8/ ).

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks.
  • Analytical Monitoring : Track degradation products via HPLC with photodiode array detection.
  • Recommendation : Store lyophilized samples at -20°C in amber vials to prevent photolysis (https://www.cymitquimica.com ).

Q. What methodologies are suitable for resolving conflicting data on metabolic pathways?

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and identify phase I/II metabolites using UPLC-QTOF-MS.
  • CYP Enzyme Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks.
  • Isotope Labeling : Use 13C^{13}C-labeled analogs to trace metabolic fate in pharmacokinetic studies .

Q. How can researchers design experiments to evaluate enantiomeric purity?

  • Chiral Chromatography : Use a Chiralpak® column with a polar organic mobile phase (e.g., ethanol/hexane) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm optical activity post-synthesis.
  • Stereoselective Synthesis : Employ chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) to control stereochemistry (https://doi.org/10.21013/jas.v3.n3.p7 ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.